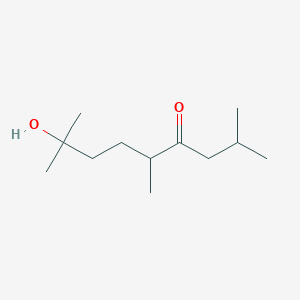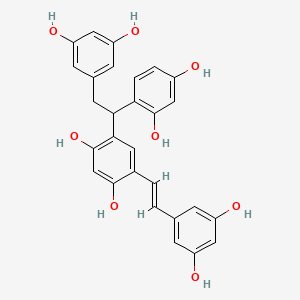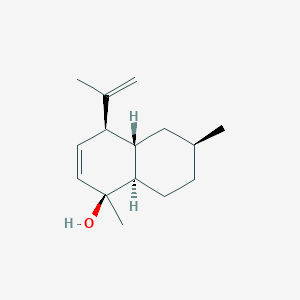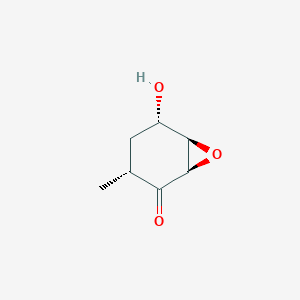
Dihydroepiepoformin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dihydroepiepoformin is a natural product found in Geosmithia langdonii and Penicillium solitum with data available.
Applications De Recherche Scientifique
Metformin in Cancer Prevention and Treatment
Metformin, primarily used for type 2 diabetes, has shown potential in cancer prevention and treatment. Studies highlight metformin's chemopreventive potential, indicating its role in reducing cancer incidence and mortality. Recent epidemiological evidence and clinical trials are exploring metformin's efficacy in this regard, suggesting it as a promising agent for cancer prevention, particularly in colorectal and prostate cancer (Heckman-Stoddard et al., 2017; Coyle et al., 2016).
Metformin and Polycystic Ovary Syndrome (PCOS)
Metformin has been used in treating PCOS, and its efficacy on various clinical, metabolic, and endocrine outcomes has been studied. The results indicate significant improvement in clinical outcomes related to PCOS, though the effects on metabolic and endocrine parameters showed high heterogeneity across different studies (Patel & Shah, 2017).
Metformin's Role in Managing Type 2 Diabetes Mellitus
Metformin's pharmacological properties make it a key player in managing non-insulin-dependent diabetes mellitus (NIDDM). It enhances insulin sensitivity in hepatic and peripheral tissues and shows potentially beneficial effects on serum lipid levels and fibrinolytic activity. Additionally, metformin's role in weight management and its potential in improving glycaemic control in NIDDM patients have been highlighted (Dunn & Peters, 1995).
Metformin's Impact on Adipokines and Metabolic Syndrome
Adipokines, secreted by adipose tissue, play a crucial role in energy metabolism, insulin sensitization, and inflammatory responses. Metformin has been studied for its effects on regulating adipokines in individuals with metabolic syndrome, showing its potential in ameliorating insulin resistance and reducing pro-inflammatory markers (Dludla et al., 2020).
Propriétés
Nom du produit |
Dihydroepiepoformin |
|---|---|
Formule moléculaire |
C7H10O3 |
Poids moléculaire |
142.15 g/mol |
Nom IUPAC |
(1R,3R,5S,6R)-5-hydroxy-3-methyl-7-oxabicyclo[4.1.0]heptan-2-one |
InChI |
InChI=1S/C7H10O3/c1-3-2-4(8)6-7(10-6)5(3)9/h3-4,6-8H,2H2,1H3/t3-,4+,6-,7+/m1/s1 |
Clé InChI |
PISNTDRJPKNUJM-LCZOEFHHSA-N |
SMILES isomérique |
C[C@@H]1C[C@@H]([C@@H]2[C@H](C1=O)O2)O |
SMILES |
CC1CC(C2C(C1=O)O2)O |
SMILES canonique |
CC1CC(C2C(C1=O)O2)O |
Synonymes |
5,6-epoxy-4-hydroxy-2-methylcyclohexanone dihydroepiepoformin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



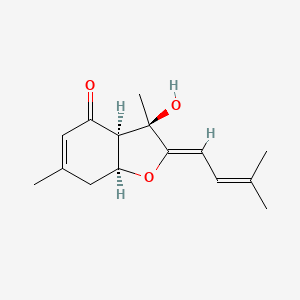

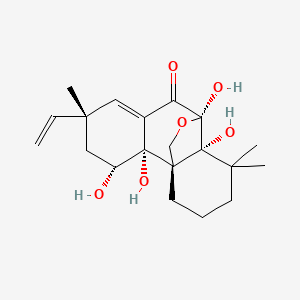


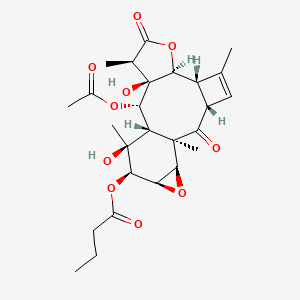
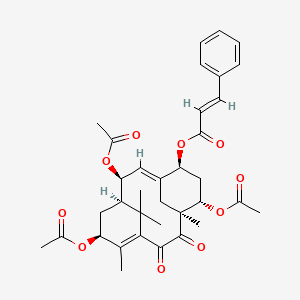
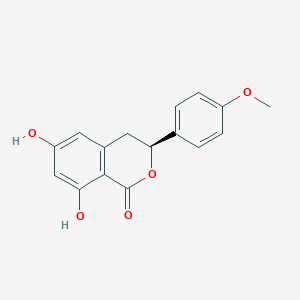

![(1'S,8R,8'S,10'S)-4,4,11',11',14'-pentamethylspiro[10H-[1,4]dioxepino[2,3-g]indole-8,12'-3,14-diazatetracyclo[6.5.2.01,10.03,8]pentadecane]-9,15'-dione](/img/structure/B1244817.png)
